Europium(III) nitrate hydrate

Beschreibung

Historical Development and Discovery

The discovery of this compound is intrinsically linked to the complex history of europium itself, which emerged from the systematic investigation of rare earth elements in the late nineteenth and early twentieth centuries. Europium was first identified in 1896 by French chemist Eugène-Anatole Demarçay, who suspected that samples of the recently discovered element samarium contained an unknown contaminant. Demarçay's work represented a pivotal moment in lanthanide chemistry, as he was able to detect spectroscopic lines that could not be attributed to any known element at the time.

The element europium was officially isolated by Demarçay in 1901, who subsequently named it after the continent of Europe. This discovery was part of the broader systematic exploration of rare earth elements that began with cerium in 1803 and continued through the work of various chemists including Carl Mosander, who in 1839 separated lanthanum and didymium from cerium. The complex history of rare earth element separation revealed the intricate relationships between these chemically similar elements and highlighted the challenges associated with their purification.

The development of this compound as a specific compound followed naturally from the general preparation methods established for lanthanide nitrates. The synthesis typically involves the reaction of europium(III) oxide with nitric acid, a method that has remained fundamentally unchanged since its initial development. This straightforward preparation route, represented by the equation Eu₂O₃ + 6 HNO₃ → 2 Eu(NO₃)₃ + 3 H₂O, established this compound as an accessible starting material for further europium chemistry.

The recognition of europium's unique luminescent properties in the mid-twentieth century significantly increased interest in this compound as a precursor compound. When europium-doped yttrium orthovanadate red phosphor was discovered in the early 1960s, it revolutionized the color television industry and created unprecedented demand for europium compounds. This technological breakthrough demonstrated the practical importance of this compound as a starting material for synthesizing high-performance phosphors, cementing its position as a critical compound in materials science.

Position Within Lanthanide Chemistry

This compound occupies a distinctive position within the lanthanide series due to the unique electronic configuration and chemical behavior of europium itself. Europium, with atomic number 63, is characterized by its [Xe] 4f⁷6s² electron configuration, which confers exceptional stability to both the trivalent and divalent oxidation states. This dual oxidation state capability distinguishes europium from most other lanthanides, which predominantly exist only in the trivalent state under normal conditions.

The lanthanide series exhibits a phenomenon known as the lanthanide contraction, where ionic radii decrease progressively across the series due to the poor shielding effect of f-electrons. Europium's position near the middle of the series places it at a critical point where this contraction significantly influences its coordination chemistry. Research has demonstrated that as the cation becomes smaller along the lanthanide series, there is an increased preference for monodentate nitrate binding, which has important implications for the structural chemistry of this compound.

The coordination behavior of europium(III) in nitrate solutions has been extensively studied, revealing complex equilibria between different coordination modes. Spectroscopic investigations using luminescence emission spectra and lifetime measurements suggest that inner-sphere and bidentate complexes form between trivalent lanthanides and nitrate in aqueous solutions. These studies indicate that this compound exists in solution as a mixture of different coordination complexes, with the specific distribution depending on concentration, temperature, and other solution conditions.

Europium's position within lanthanide chemistry is further distinguished by its exceptional luminescent properties. Unlike many other lanthanides, europium compounds exhibit intense red luminescence under ultraviolet excitation, a property that has been extensively exploited in phosphor applications. This luminescence arises from the unique electronic transitions within the f-orbital manifold, specifically the ⁵D₀→⁷Fⱼ transitions that are characteristic of europium(III) compounds.

Nomenclature and Chemical Classification

The nomenclature of this compound reflects the systematic naming conventions established for coordination compounds and hydrated salts. The compound is formally designated as this compound, where the Roman numeral III indicates the oxidation state of the europium cation. Alternative nomenclature includes europium trinitrate hydrate, europic nitrate hydrate, and europium(3+) nitrate hydrate, all of which are acceptable systematic names for this compound.

The chemical formula for this compound is typically written as Eu(NO₃)₃·xH₂O, where x represents the variable number of water molecules associated with the compound. The most commonly encountered forms include the hexahydrate (x = 6) and pentahydrate (x = 5), with molecular weights of 446.07 and 428.06 respectively. The anhydrous form has a molecular weight of 337.98.

Chemical classification places this compound within several overlapping categories. As an inorganic salt, it belongs to the broader class of metal nitrates, which are characterized by their high solubility in water and oxidizing properties. Within the specific context of lanthanide chemistry, it is classified as a rare earth nitrate, sharing common structural and chemical properties with other members of this family such as lanthanum(III) nitrate and neodymium(III) nitrate.

The compound exhibits multiple CAS registry numbers depending on the specific hydration state, with 100587-95-9 being the most commonly cited for the general hydrated form. The hexahydrate specifically carries the CAS number 10031-53-5, while other hydration states have distinct registry numbers. This multiplicity of CAS numbers reflects the variable hydration behavior of the compound and the importance of specifying the exact composition for scientific and commercial purposes.

Significance in Rare Earth Compound Research

This compound holds exceptional significance in rare earth compound research due to its versatility as a precursor material and its unique photophysical properties. The compound serves as a fundamental starting material for the synthesis of numerous europium-based compounds, including phosphors, luminescent nanomaterials, and coordination polymers. Its high solubility in water and alcohols makes it particularly suitable for solution-based synthetic approaches, enabling the preparation of homogeneous materials with controlled composition and morphology.

The development of europium-doped materials has become a major focus of contemporary materials research, with this compound serving as the primary europium source. Research has demonstrated its utility in preparing europium-doped hafnium oxide, europium-doped gadolinium oxides, and various other host matrices. These materials exhibit enhanced luminescent properties that are crucial for applications in lighting, displays, and optical devices.

Recent advances in coordination polymer chemistry have highlighted the role of this compound in creating three-dimensional framework structures. A notable example includes the synthesis of luminescent lanthanide coordination polymers through hydrothermal reactions with organic ligands such as oxalic acid. These studies have revealed that this compound can participate in complex chemical transformations under hydrothermal conditions, sometimes incorporating carbonate ions to form unique structural architectures with enhanced luminescent properties.

The compound's significance extends to fundamental studies of lanthanide coordination chemistry and thermodynamics. Complexation studies using europium(III) nitrate as a model system have provided valuable insights into the coordination behavior of lanthanides with nitrate ligands at variable temperatures. These investigations have revealed that nitrate complexation with europium(III) involves both inner-sphere and outer-sphere coordination modes, with bidentate coordination being favored under certain conditions.

Research into colloidal europium(III) complexes has demonstrated the potential for creating high-quantum-yield luminescent materials using this compound as a starting material. These studies have shown that functionalization with organic ligands such as 1,10-phenanthroline can significantly enhance the luminescent properties of europium compounds, leading to materials with quantum yields suitable for practical applications.

The electrochemical behavior of europium in nitrate solutions has also emerged as an area of significant research interest. Studies have shown that europium(III) can be reduced to the divalent state in concentrated nitrate solutions, with the resulting europium(II) species showing remarkable stability. This finding has important implications for separation technologies and demonstrates the continued relevance of this compound in advancing our understanding of lanthanide chemistry.

Eigenschaften

IUPAC Name |

europium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGOHVJDOSTECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

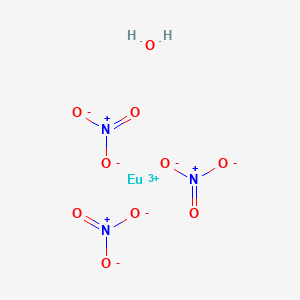

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH2N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reagents and Reaction Conditions

Crystallization and Hydration Control

Post-reaction, the solution is evaporated at 60–70°C under reduced pressure to induce crystallization. The hydration state ( in ) depends on:

-

Cooling rate : Slow cooling (0.5°C/min) favors hexahydrate ()

-

Relative humidity : Storage at <40% RH prevents deliquescence

Industrial-Scale Synthesis

Industrial production scales the conventional method with modifications for yield optimization and waste reduction:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 0.1–1 kg | 50–500 kg |

| Acid concentration | 6 M | 8 M (recycled acid) |

| Energy input | Reflux heating | Continuous flow reactor |

| Purity | 99.9% | 99.99–99.999% |

Key industrial challenges include:

-

Nitrogen oxide emissions : Scrubbers convert byproducts into for reuse

-

Europium loss : <0.5% achieved via pH-controlled precipitation of unreacted

Hydrothermal and Sol-Gel Synthesis

Hydrothermal Method

Hydrothermal synthesis produces europium nitrate complexes with tailored morphology:

Sol-Gel Processing

Used for doping matrices like or :

-

Precursor mix : + metal alkoxide (e.g., )

-

Gelation : pH adjusted to 3–4 using

Purification Techniques

Recrystallization

Solvent Extraction

-

Extractant : Di(2-ethylhexyl)phosphoric acid (D2EHPA) in kerosene

Analytical Characterization

Critical quality control measures include:

Analyse Chemischer Reaktionen

Types of Reactions: Europium(III) nitrate hydrate undergoes various chemical reactions, including:

Oxidation: As an oxidizing agent, it can participate in redox reactions.

Complexation: It reacts with anions and Lewis bases to form complexes.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve reducing agents and controlled temperature conditions.

Complexation Reactions: Often involve ligands such as 1,3,5-trimesic acid under hydrothermal conditions.

Major Products:

Oxidation: Europium(III) oxide (Eu₂O₃) can be formed.

Complexation: Various europium-based metal-organic frameworks (MOFs) can be synthesized.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

Chemical Structure : Europium(III) nitrate hydrate typically forms colorless hygroscopic crystals. In dilute solutions, it exists as the aquo complex , where can be 8 or 9. At higher concentrations, nitrate ions bind more significantly to europium ions .

Synthesis : The compound is synthesized by dissolving europium(III) oxide in nitric acid:This reaction produces europium(III) nitrate, which can be hydrated to form the hexahydrate .

Chemistry

- Dopant in Materials : this compound is primarily used as a dopant in the synthesis of europium-doped materials such as thin-film phosphors and nanophosphors. These materials are crucial in developing light-emitting devices and display technologies .

- Complexation Reactions : The compound reacts with various anions and Lewis bases to form complexes, which are essential in creating metal-organic frameworks (MOFs) .

Biology

- Bioimaging : Due to its luminescent properties, this compound is utilized in bioimaging techniques. Its high sensitivity makes it suitable for detecting specific biological tissues.

- Cellular Interactions : Research indicates that europium ions can enhance cellular functions, such as promoting osteogenic properties in biomaterials and exhibiting antibacterial activity against pathogens .

Medicine

- Diagnostic Agents : The compound is employed in developing pharmaceuticals and diagnostic agents due to its luminescent characteristics, facilitating the visualization of biological processes .

- Therapeutic Applications : Studies have shown that europium compounds can promote neurite outgrowth, indicating potential applications in nerve regeneration therapies .

Industry

- Catalysis and Material Production : this compound is used in producing specialized steels and as a catalyst in various chemical reactions. Its strong oxidizing properties make it valuable in industrial processes .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Bioimaging | Gutzov et al., 2015 | Demonstrated the use of europium-doped materials for enhanced imaging capabilities under UV light excitation. |

| Antibacterial Activity | Recent Studies | Europium-containing nanoparticles showed superior antibacterial properties compared to conventional agents. |

| Osteogenic Properties | Recent Research | Doping biomaterials with europium significantly enhanced bone cell proliferation and differentiation. |

Wirkmechanismus

The mechanism by which europium(III) nitrate hydrate exerts its effects is primarily through its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific outcomes such as luminescence or catalytic activity. The nitrate ions in the compound also contribute to its oxidizing properties, enabling it to participate in redox reactions .

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison

The following lanthanide nitrates and related compounds are structurally or functionally similar to Eu(NO₃)₃·xH₂O:

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

Terbium(III) nitrate hydrate (Tb(NO₃)₃·xH₂O)

Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

Scandium(III) nitrate hydrate (Sc(NO₃)₃·xH₂O)

Comparative Analysis

Structural and Functional Differences

- Hydration State: Europium(III) nitrate exhibits variable hydration (x = 1–6), influencing solubility and reactivity. For example, the pentahydrate form (Eu(NO₃)₃·5H₂O) is common in ion-exchange studies , while monohydrate forms are used in doping .

- Luminescence: Unlike EuCl₃·6H₂O, nitrate ligands in Eu(NO₃)₃·xH₂O can quench luminescence due to non-radiative energy transfer . However, this property is exploited in coordination polymers where nitrate is replaced by stronger light-emitting ligands (e.g., oxalate) .

- Thermal Behavior: Eu(NO₃)₃·6H₂O decomposes at ~150°C, releasing NO₃ and H₂O, forming intermediate oxynitrates (e.g., [Eu₆O(OH)₈(NO₃)₆]·xH₂O) . In contrast, Ce(NO₃)₃·6H₂O decomposes at lower temperatures (~100°C), reflecting lanthanide-specific stability .

Biologische Aktivität

Europium(III) nitrate hydrate (Eu(NO₃)₃·6H₂O) is an inorganic compound that has garnered attention in various fields, particularly in materials science and biomedicine. This article delves into its biological activity, including its biochemical interactions, potential applications in medicine, and associated toxicity studies.

Chemical Structure and Solubility

this compound typically forms colorless hygroscopic crystals. In dilute solutions, it exists as an aquo complex , where can be 8 or 9. In concentrated solutions, the nitrate ions bind more significantly to europium ions .

Mechanism of Action

The primary mechanism through which this compound exerts its biological effects is via its role as a dopant in various materials. When incorporated into host matrices during synthesis, it modifies the electronic and optical properties of these materials, enhancing their luminescent efficiency and spectral characteristics. This property is particularly useful in bioimaging applications .

Biological Applications

Bioimaging and Diagnostics

Recent studies have highlighted the potential of europium compounds, including this compound, in bioimaging due to their luminescent properties. These compounds can be utilized as contrast agents in imaging techniques, offering high sensitivity and specificity for biological tissues .

Therapeutic Applications

Research indicates that europium-doped biomaterials exhibit osteogenic (bone-forming), angiogenic (blood vessel-forming), neuritogenic (nerve growth-promoting), antibacterial, and anti-tumor properties. These findings suggest that europium ions can enhance the functionality of biomaterials used in regenerative medicine . For example, europium hydroxide nanorods have shown promise in promoting endothelial cell proliferation and migration, indicating potential applications in treating ischemic diseases .

Toxicity Studies

In Vivo Toxicity

A study assessing the toxicity of europium hydroxide nanorods administered to mice revealed mild toxicity at higher doses (125 mg/kg). Histological examinations indicated no significant changes in vital organs except for slight elevations in liver enzymes. This suggests that while europium compounds can be biocompatible at lower concentrations, caution is warranted at elevated doses .

Comparative Toxicity Analysis

The toxicity profile of this compound appears favorable compared to other heavy metals and lanthanides. Studies indicate low toxicity levels associated with its use in biomedical applications . The following table summarizes key findings from toxicity studies:

| Compound | Administration Route | Dose Range (mg/kg) | Toxicity Observed |

|---|---|---|---|

| Europium Hydroxide Nanorods | Intraperitoneal | 1.25 - 125 | Mild toxicity at higher doses |

| This compound | Various | Not specified | Generally low toxicity reported |

Case Studies and Research Findings

- Osteogenic Properties : A study demonstrated that doping biomaterials with europium ions significantly enhanced their osteogenic properties, promoting bone cell proliferation and differentiation .

- Antibacterial Activity : Research indicates that europium-containing nanoparticles exhibit superior antibacterial activity compared to conventional agents, suggesting their potential for future development as antimicrobial agents.

- Neuritogenic Effects : Europium compounds have shown potential in promoting neurite outgrowth, indicating possible applications in nerve regeneration therapies .

Q & A

Q. What experimental methods are used to determine the hydration state of europium(III) nitrate hydrate?

Thermogravimetric analysis (TGA) is the primary method. Heat the compound under controlled conditions (e.g., 25–300°C at 10°C/min) to observe mass loss corresponding to water evaporation. For example, hexahydrate (Eu(NO₃)₃·6H₂O) loses ~24.3% mass upon dehydration, while pentahydrate loses ~20.5% . Complement with X-ray diffraction (XRD) to confirm structural stability post-dehydration .

Q. How should this compound be safely handled in laboratory settings?

Follow OSHA and EN 149 safety protocols:

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Photoluminescence (PL) spectroscopy : Analyze emission peaks at 592 nm (⁵D₀→⁷F₁) and 615 nm (⁵D₀→⁷F₂) to confirm Eu³⁺ electronic transitions .

- FT-IR spectroscopy : Identify nitrate (1380–1450 cm⁻¹) and water (3200–3600 cm⁻¹) vibrational bands .

- XRD : Compare diffraction patterns with reference data (e.g., JCPDS) to verify crystallinity .

Q. How is this compound used in synthesizing luminescent materials?

Dissolve Eu(NO₃)₃·xH₂O in deionized water and mix with precursors (e.g., Na₂MoO₄·2H₂O for molybdate phosphors). Adjust pH to 10 with ammonia to precipitate doped materials. Anneal at 600–800°C to enhance crystallinity and luminescence .

Advanced Research Questions

Q. How can this compound improve the efficiency of doped semiconductor nanoparticles?

Optimize doping concentration (e.g., 0.7–2.3 mol% Eu³⁺ in TiO₂) via sol-gel synthesis:

- Mix Eu(NO₃)₃·xH₂O with titanium isopropoxide (TTIP) in ethanol.

- Hydrolyze with HCl to form a gel, then calcine at 450°C.

- Characterize using TEM and PL to confirm uniform Eu³⁺ incorporation and enhanced charge separation .

Q. What strategies resolve contradictions in reported luminescence quenching thresholds for Eu³⁺-doped systems?

- Perform concentration-dependent PL studies (0.1–5 mol% Eu³⁺) to identify quenching thresholds.

- Use lifetime decay analysis to distinguish between radiative (intrinsic) and non-radiative (defect-induced) pathways .

- Compare results across matrices (e.g., hydroxyapatite vs. molybdate) to isolate host material effects .

Q. How does the hydration state of this compound influence ion-exchange kinetics in sorption studies?

- Prepare solutions with controlled nitrate/water ratios (e.g., hexahydrate vs. anhydrous).

- Monitor europium ion (Eu³⁺) capture efficiency using arsenazo III indicator at pH 3–5.

- Hexahydrate shows 15–20% faster sorption due to enhanced ion mobility from labile water molecules .

Q. What synthetic modifications enhance the stability of europium(III)-based metal-organic frameworks (MOFs)?

- Replace labile nitrate ligands with oxalate or carboxylate ligands during hydrothermal synthesis (160°C, 24 hr).

- Characterize stability via TGA (up to 400°C) and PL under UV exposure.

- Anhydrous DMF solvents reduce framework hydrolysis compared to aqueous methods .

Q. How do this compound impurities affect electrochemical performance in energy storage applications?

- Purify via triple recrystallization in HNO₃ to remove trace lanthanide contaminants (e.g., Tb³⁺).

- Compare cyclic voltammetry (CV) profiles of purified vs. commercial samples.

- Impurities >0.1% reduce capacitance by 30% due to competing redox reactions .

Methodological Notes

- Contradiction Handling : Cross-validate hydration states using TGA, XRD, and Karl Fischer titration .

- Advanced Synthesis : For high-purity applications (e.g., quantum dots), use 99.99% Eu(NO₃)₃·xH₂O and glovebox techniques to prevent oxidation .

- Safety Compliance : Adhere to DOT Class 5.1 regulations for oxidizing agents during transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.